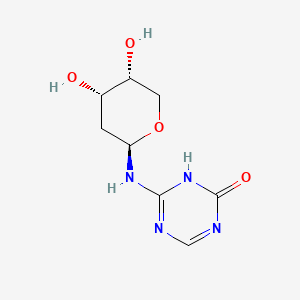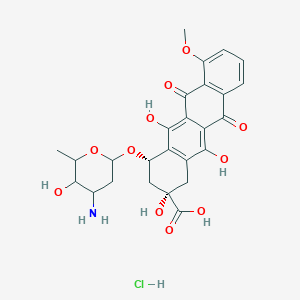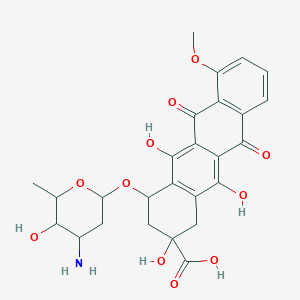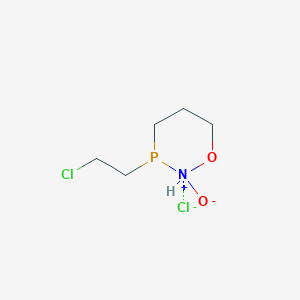
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its role as an antineoplastic agent, used in chemotherapy to treat various types of cancer, including lymphoma, leukemia, and breast cancer . This compound is also utilized as an immunosuppressive agent in conditions such as nephrotic syndrome and following organ transplants .
Mechanism of Action
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide, also known as Cyclophosphamide , is a medication used as chemotherapy and to suppress the immune system .
Target of Action
Cyclophosphamide primarily targets DNA within cells . It is an alkylating agent that introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning .
Mode of Action
Cyclophosphamide is believed to work by interfering with the duplication of DNA and the creation of RNA . It forms covalent bonds with electron-rich functional groups of various target molecules via nucleophilic substitutions .
Biochemical Pathways
Cyclophosphamide affects the DNA replication and transcription pathways. It binds covalently to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Pharmacokinetics
Cyclophosphamide has a bioavailability of >75% when taken orally . It is metabolized in the liver and has an elimination half-life of 3–12 hours . The drug and its metabolites are primarily excreted through the kidneys .
Result of Action
The result of Cyclophosphamide’s action is the inhibition of cell growth and division, leading to cell death . This is beneficial in the treatment of various types of cancers, including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma .
Action Environment
The action of Cyclophosphamide can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s liver function, as the drug is metabolized in the liver . Additionally, renal function can impact the drug’s clearance from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out in a closed reaction vessel, with the temperature maintained between -15 to -10°C initially and then gradually increased to 20-40°C. The reaction mixture is continuously stirred, and the conversion of substrates is monitored until completion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and stirring, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: The chloroethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the core structure of the original compound but with modified functional groups. These metabolites can have different biological activities and properties .
Scientific Research Applications
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: An isomeric derivative of cyclophosphamide with similar antineoplastic properties.
Melphalan: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard compound used to treat chronic lymphocytic leukemia.
Uniqueness
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide is unique due to its dual role as both an antineoplastic and immunosuppressive agent . Its ability to form DNA cross-links and inhibit cell division makes it highly effective in treating various cancers . Additionally, its immunosuppressive properties are beneficial in managing autoimmune diseases and preventing organ transplant rejection .
Properties
CAS No. |
81485-04-3 |
|---|---|
Molecular Formula |
C5H11Cl2NO2P- |
Molecular Weight |
219.02 g/mol |
IUPAC Name |
3-(2-chloroethyl)-2-oxidooxazaphosphinan-2-ium;chloride |
InChI |
InChI=1S/C5H11ClNO2P.ClH/c6-2-5-10-4-1-3-9-7(10)8;/h7H,1-5H2;1H/p-1 |
InChI Key |
CWISXBLEMOYSQH-UHFFFAOYSA-M |
SMILES |
C1CO[NH+](P(C1)CCCl)[O-].[Cl-] |
Canonical SMILES |
C1CO[NH+](P(C1)CCCl)[O-].[Cl-] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


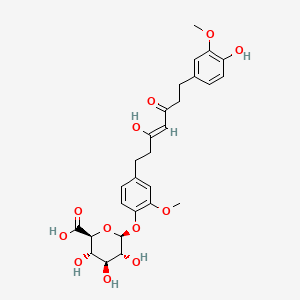

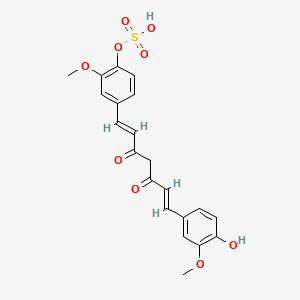
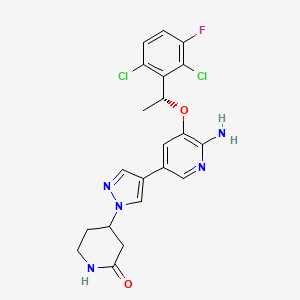
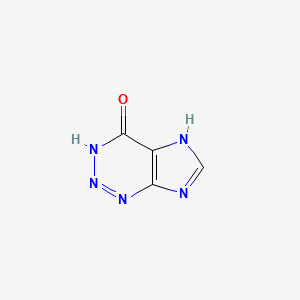
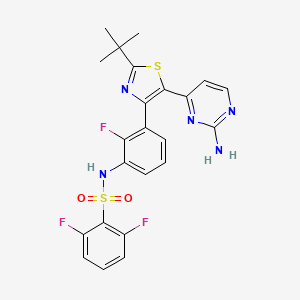
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
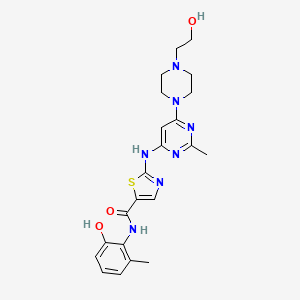


![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
